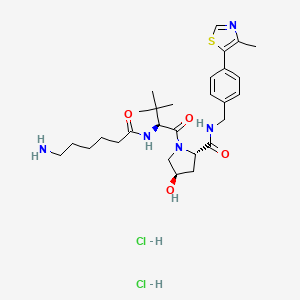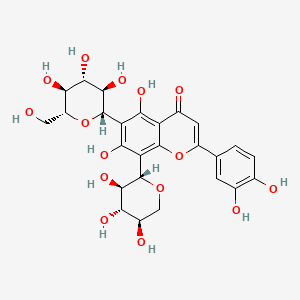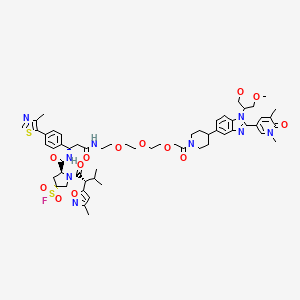
Brd-SF2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRD-SF2 is a proteolysis-targeting chimera (PROTAC) compound designed to target and degrade the bromodomain-containing protein BRD4. This compound is part of a novel class of therapeutic agents that induce targeted protein degradation by harnessing the cellular proteolytic machinery. This compound incorporates a sulfonyl fluoride moiety, which covalently binds to the Von Hippel-Lindau (VHL) protein, a widely recruited E3 ligase in the PROTAC field .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BRD-SF2 involves the incorporation of a VHL-targeted sulfonyl fluoride moiety and a known BRD4 ligand. The synthetic route typically includes the following steps:
Formation of the VHL ligand: The hydroxyproline motif of a known VHL binder is replaced by a sulfonyl fluoride moiety through structure-guided optimization.
Linker attachment: A linker is attached to the VHL ligand to connect it to the BRD4 ligand.
Formation of the BRD4 ligand: The BRD4 ligand is synthesized separately and then attached to the linker.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using the same synthetic routes but optimized for higher yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
BRD-SF2 undergoes several types of chemical reactions, including:
Covalent binding: The sulfonyl fluoride moiety covalently binds to the Ser110 residue in the HIF1α binding site of the VHL protein.
Protein degradation: The compound induces the degradation of BRD4 by forming a ternary complex with the E3 ligase and the target protein.
Common Reagents and Conditions
Major Products
The major product of the reactions involving this compound is the degraded form of the BRD4 protein, which is targeted for proteasomal degradation .
Aplicaciones Científicas De Investigación
BRD-SF2 has several scientific research applications, including:
Mecanismo De Acción
BRD-SF2 exerts its effects by forming a ternary complex with the VHL E3 ligase and the BRD4 protein. The sulfonyl fluoride moiety covalently binds to the Ser110 residue in the HIF1α binding site of the VHL protein, facilitating the recruitment of BRD4 to the E3 ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of BRD4 . The molecular targets involved include the VHL protein and the BRD4 protein, and the pathways involved are the ubiquitin-proteasome system and the transcriptional regulation pathways .
Comparación Con Compuestos Similares
BRD-SF2 is unique among PROTACs due to its covalent binding mechanism and its specific targeting of the VHL protein. Similar compounds include:
MZ-1: Another BRD4-targeted PROTAC, but it does not involve covalent binding.
VHL-SF2: A VHL-targeted sulfonyl fluoride compound, but it does not target BRD4.
DCAF1-targeted PROTACs: These compounds target different E3 ligases and proteins of interest.
This compound stands out due to its covalent binding to the VHL protein, which enhances its potency and specificity in inducing BRD4 degradation .
Propiedades
Fórmula molecular |
C59H76FN9O13S2 |
|---|---|
Peso molecular |
1202.4 g/mol |
Nombre IUPAC |
(3R,5S)-5-[[(1S)-3-[2-[2-[2-[2-[4-[1-(1,3-dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxopyridin-3-yl)benzimidazol-5-yl]piperidin-1-yl]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]carbamoyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C59H76FN9O13S2/c1-36(2)54(51-26-38(4)65-82-51)59(74)68-31-46(84(60,75)76)28-50(68)57(72)64-47(41-9-11-42(12-10-41)55-39(5)62-35-83-55)29-52(70)61-17-20-79-21-22-80-23-24-81-34-53(71)67-18-15-40(16-19-67)43-13-14-49-48(27-43)63-56(69(49)45(32-77-7)33-78-8)44-25-37(3)58(73)66(6)30-44/h9-14,25-27,30,35-36,40,45-47,50,54H,15-24,28-29,31-34H2,1-8H3,(H,61,70)(H,64,72)/t46-,47+,50+,54-/m1/s1 |
Clave InChI |
DLPOGGWVBFQJJL-KWDBKFNPSA-N |
SMILES isomérico |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C[C@@H](C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H](C8=CC(=NO8)C)C(C)C)S(=O)(=O)F |
SMILES canónico |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)CC(C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)C7CC(CN7C(=O)C(C8=CC(=NO8)C)C(C)C)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
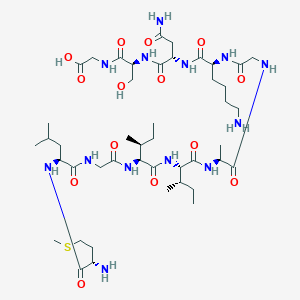
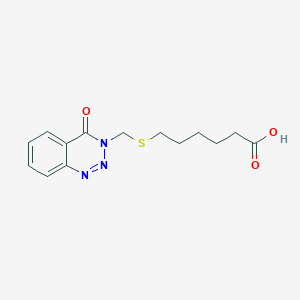
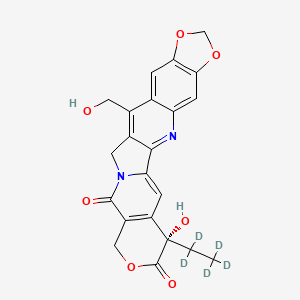
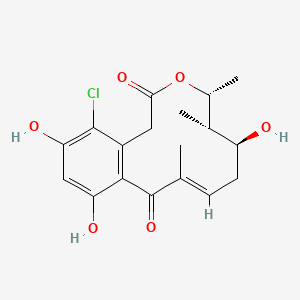
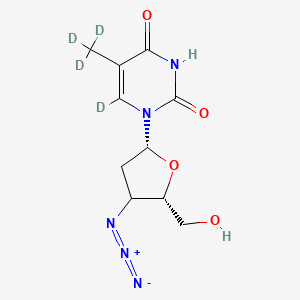

![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
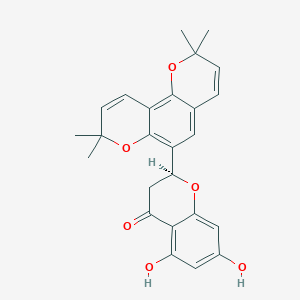
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
